molecular formula C31H44O B14585008 5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one CAS No. 61314-32-7

5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one

Cat. No.: B14585008
CAS No.: 61314-32-7
M. Wt: 432.7 g/mol
InChI Key: MNQIJHMROVWIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one is unique due to its combination of a fluorenyl group and a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61314-32-7

Molecular Formula

C31H44O

Molecular Weight

432.7 g/mol

IUPAC Name

5-butyl-1-(7-pentyl-9H-fluoren-2-yl)nonan-1-one

InChI

InChI=1S/C31H44O/c1-4-7-10-14-25-17-19-29-27(21-25)23-28-22-26(18-20-30(28)29)31(32)16-11-15-24(12-8-5-2)13-9-6-3/h17-22,24H,4-16,23H2,1-3H3

InChI Key

MNQIJHMROVWIQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.